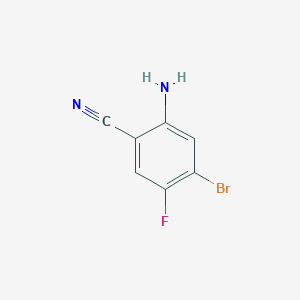

2-氨基-4-溴-5-氟苯甲腈

描述

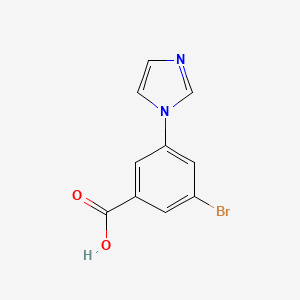

2-Amino-4-bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . It is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .

Synthesis Analysis

The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile involves several steps. It is synthesized from 2-Bromo-5-fluorobenzonitrile, which is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-5-fluorobenzonitrile is represented by the linear formula C7H4BrFN2 . It has a molecular weight of 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 .Chemical Reactions Analysis

The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Physical And Chemical Properties Analysis

2-Amino-4-bromo-5-fluorobenzonitrile is a white to yellow solid . The storage temperature is between 2-8°C .科学研究应用

合成和化学转化

卤代苯甲腈的合成: 2-氨基-4-溴-5-氟苯甲腈已被用于合成各种卤代苯甲腈。例如,2-溴-3-氟苯甲腈的合成是通过 2-氰基-6-氟苯硼酸的溴脱硼实现的,展示了该化合物在卤素取代反应中的作用 (Szumigala et al., 2004)。

复杂化合物的合成: 该化合物已被用作合成更复杂结构的前体。例如,它在 3-溴-2-氟苯甲酸的简便合成中的应用凸显了它在多步化学合成中的多功能性 (Zhou Peng-peng, 2013)。

在二氧化碳固定中的作用: 一项研究证明了 2-氨基-5-氟苯甲腈在 CO2 化学固定中生成喹唑啉-2,4(1H,3H)-二酮。该应用在绿色化学和碳捕获技术领域具有重要意义 (Kimura et al., 2012)。

在成像和诊断中的应用

- PET 放射性配体的合成: 2-氨基-4-溴-5-氟苯甲腈已被用于合成 PET (正电子发射断层扫描) 放射性配体的先驱物。这对于医学成像和诊断应用至关重要 (Gopinathan et al., 2009)。

材料科学和缓蚀

- 缓蚀性能: 与 2-氨基-4-溴-5-氟苯甲腈密切相关的 2-氨基苯-1,3-二甲腈的衍生物已被研究其对低碳钢的缓蚀性能。这表明类似化合物在保护涂层和工业应用中具有潜在用途 (Verma et al., 2015)。

安全和危害

The safety information for 2-Amino-4-bromo-5-fluorobenzonitrile indicates that it is necessary to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

Mode of Action

2-Amino-4-bromo-5-fluorobenzonitrile interacts with its targets through a process of selective substitution reactions. The bromide and fluoride substituents on the compound display different reactivities, which enables these selective substitution reactions .

Biochemical Pathways

The compound’s selective substitution reactions suggest that it may influence various biochemical pathways depending on the specific targets it interacts with .

Result of Action

Given its selective substitution reactions, it can be inferred that the compound may induce changes at the molecular and cellular levels depending on the specific targets it interacts with .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.

属性

IUPAC Name |

2-amino-4-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRIILMGUNADTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-5-fluorobenzonitrile | |

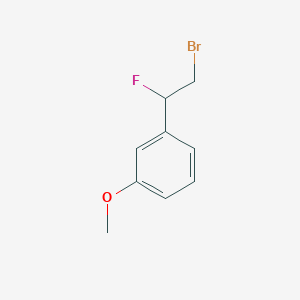

Retrosynthesis Analysis

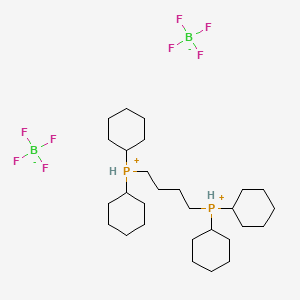

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)

![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)

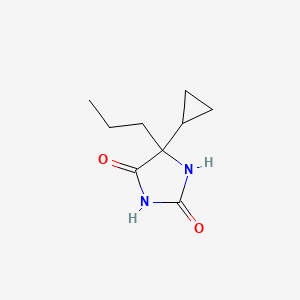

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)